molecular formula C16H22N2O B2462115 2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline CAS No. 120420-72-6

2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline

Cat. No.: B2462115
CAS No.: 120420-72-6
M. Wt: 258.365
InChI Key: JHXRNKUXWJWQEU-UHFFFAOYSA-N
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Description

2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline is a complex organic compound characterized by its unique spiro structure, which includes a piperidinone ring fused to an indoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline typically involves multi-step organic reactions. One common method starts with the preparation of the indoline core, followed by the introduction of the spiro piperidinone moiety. Key steps may include:

    Formation of the Indoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Spiro Formation: The spiro linkage is introduced by reacting the indoline derivative with a piperidinone precursor under controlled conditions, often involving catalysts or specific reagents to facilitate the spirocyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indoline or piperidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as a biochemical probe or drug candidate.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism by which 2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline: can be compared with other spiro compounds, such as spirooxindoles and spirocyclic piperidines.

    Indoline Derivatives: Compounds with similar indoline cores but different substituents or spiro linkages.

Uniqueness

The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1,3,3,5-tetramethylspiro[indole-2,6'-piperidine]-2'-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-11-7-8-13-12(10-11)15(2,3)16(18(13)4)9-5-6-14(19)17-16/h7-8,10H,5-6,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXRNKUXWJWQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3(C2(C)C)CCCC(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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